PX-102 (trans-isomer)

Übersicht

Beschreibung

PX-102, also known as PX20606 or (-)-PX20606 trans isomer, is a Farnesoid X receptor (FXR) agonist . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism . PX-102 has been shown to induce high-density lipoprotein-mediated transhepatic cholesterol efflux in mice and monkeys and prevent atherosclerosis in cholesteryl ester transfer protein transgenic low-density lipoprotein receptor (-/-) mice .

Molecular Structure Analysis

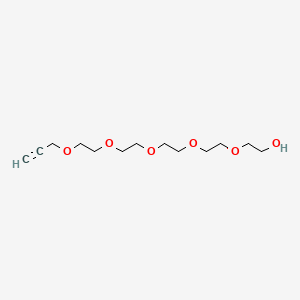

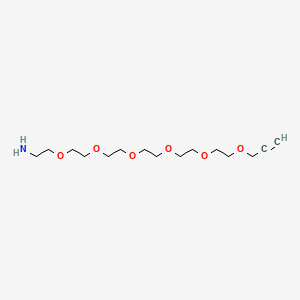

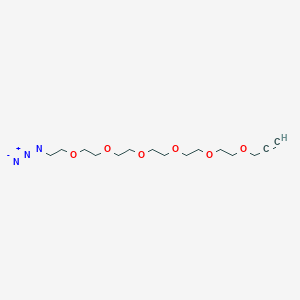

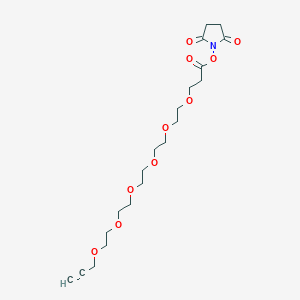

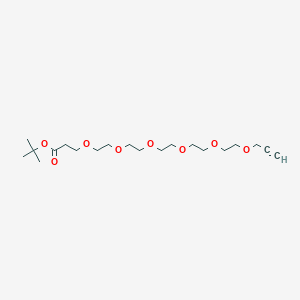

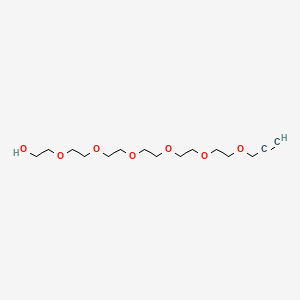

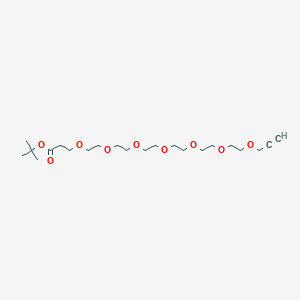

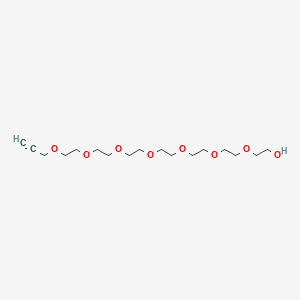

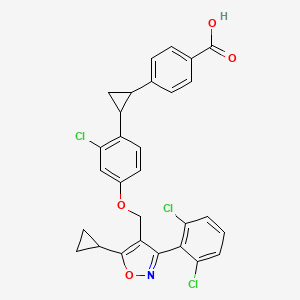

The molecular formula of PX-102 is C29H22Cl3NO4 . The exact mass is 553.06 g/mol and the molecular weight is 554.85 g/mol . The IUPAC name is 4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid .

Physical And Chemical Properties Analysis

PX-102 is a solid substance with a light yellow to yellow color . It has a molecular weight of 554.85 g/mol and a formula of C29H22Cl3NO4 . The compound has a XLogP3-AA value of 7.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 72.6 Ų .

Wissenschaftliche Forschungsanwendungen

Non-Alcoholic Fatty Liver Disease (NAFLD)

Px-104 has been studied for its potential in treating NAFLD. It acts as a non-steroidal farnesoid X receptor (FXR) agonist, which is a key regulator of bile acid, glucose, and lipid homeostasis . Clinical trials have shown that Px-104 can improve insulin sensitivity and liver enzymes in non-diabetic NAFLD patients . This suggests a promising application in managing liver health and metabolic syndromes associated with NAFLD.

Hepatic Energy Metabolism

The compound has been evaluated for its effects on hepatic energy metabolism. Studies indicate that Px-104 can significantly decrease NADPH/γATP ratios, reflecting reduced hepatic inflammatory stress . This application is crucial for understanding and potentially mitigating the metabolic complications in liver diseases.

Gut Microbiota Modulation

Research has demonstrated that Px-104 can influence the gut microbiota composition, particularly reducing the preponderance of Coriobacteriaceae . This correlates with a relative reduction of total fecal bile acids, highlighting its role in gut-liver axis management and its potential therapeutic application in gastrointestinal and metabolic disorders.

Bile Acid Metabolism

As an FXR agonist, Px-104 plays a significant role in bile acid metabolism. It has been shown to alter serum markers of bile acid metabolism and signaling . This application is vital for diseases related to bile acid dysregulation, such as cholestasis and certain forms of diarrhea.

Insulin Sensitivity Improvement

Px-104 has shown efficacy in improving insulin sensitivity in patients, which is measured by the clamp-like index (CLIX) . Enhancing insulin sensitivity is a key target in the treatment of type 2 diabetes and metabolic syndrome, making Px-104 a compound of interest in endocrinology research.

Inflammatory Stress Reduction

The ability of Px-104 to decrease NADPH/γATP ratios at 31P-MRS indicates its potential in reducing hepatic inflammatory stress . This application could be extended to other inflammatory conditions, offering a new avenue for anti-inflammatory therapies.

Pharmacokinetics and Drug Development

Px-104’s unique property of not undergoing enterohepatic circulation makes it an interesting subject for pharmacokinetic studies . Understanding its absorption, distribution, metabolism, and excretion (ADME) can inform the development of new drugs with similar properties.

Potential in Treating Other Liver Disorders

Given its role as an FXR agonist and its impact on liver enzymes and metabolism, Px-104 may have broader applications in treating other liver disorders such as primary biliary cirrhosis (PBC), primary sclerosing cholangitis (PSC), and nonalcoholic steatohepatitis (NASH) . Its efficacy in these areas remains an active area of research.

Wirkmechanismus

Target of Action

The primary target of Px-104 is the Farnesoid X Receptor (FXR) . FXR is a key regulator of bile acid (BA), glucose, and lipid homeostasis .

Mode of Action

Px-104 acts as an agonist for the FXR . This means it binds to the FXR, activating it, which in turn triggers a series of biochemical reactions .

Biochemical Pathways

Upon activation by Px-104, FXR plays crucial roles in regulating cholesterol homeostasis, lipid metabolism, glucose metabolism, and intestinal microorganism . These processes are critical for maintaining metabolic balance in the body .

Result of Action

The activation of FXR by Px-104 has been associated with improved insulin sensitivity and a decrease in liver enzymes .

Action Environment

The environment, particularly the presence of certain gut microbiota, can influence the action of Px-104. For instance, a reduced preponderance of Coriobacteriaceae correlated with a relative reduction of total fecal BAs . This suggests that the gut microbiota may play a role in modulating the effects of Px-104.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXXJUEBFDQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PX-102 (trans-isomer) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Px-104?

A1: Px-104 functions as a non-steroidal agonist of the Farnesoid X Receptor (FXR) [, ]. FXR activation by Px-104 triggers downstream effects involved in lipid, glucose, energy, and immune regulation []. This activation influences the expression of genes involved in bile acid synthesis, transport, and signaling, ultimately aiming to ameliorate liver steatosis and fibrosis associated with NAFLD/NASH [, ].

Q2: What is the structural basis for Px-104's activity as an FXR agonist?

A2: Px-104 belongs to a class of synthetic FXR agonists characterized by a "hammerhead" conformation within the FXR ligand binding pocket []. While the exact structural details haven't been explicitly disclosed in the provided abstracts, research suggests that modifications to the core structure of early FXR agonists like GW4064 led to the development of Px-104 with potentially improved pharmacokinetic and pharmacodynamic properties [].

Q3: What is the current status of Px-104 in clinical development for NAFLD/NASH?

A3: Px-104 has progressed to Phase IIa clinical trials for evaluating its safety and efficacy in patients diagnosed with NAFLD [, ]. These trials aim to assess the compound's potential to improve clinical outcomes in this patient population.

Q4: Are there any known challenges or limitations associated with FXR agonists like Px-104?

A4: While promising, FXR agonists like Px-104 face challenges related to dose-dependent side effects such as pruritus, increased plasma cholesterol and low-density lipoprotein cholesterol (LDLc) levels, and reduced high-density lipoprotein cholesterol (HDLc) []. Addressing these side effects is crucial for the successful development of FXR agonists as standalone or combination therapies for NAFLD/NASH.

Q5: What are the future directions for research on Px-104 and other FXR agonists for NAFLD/NASH?

A5: Future research on Px-104 should focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.